2-(4-Bromophenyl)-1,3-oxathiolane

Description

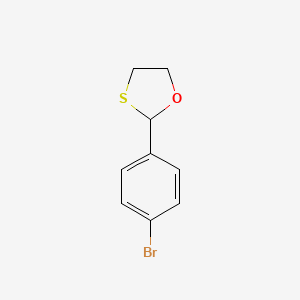

2-(4-Bromophenyl)-1,3-oxathiolane is a five-membered heterocyclic compound containing one sulfur and one oxygen atom in the 1,3-positions, with a 4-bromophenyl substituent at the 2-position. The bromophenyl group likely enhances electronic properties and reactivity, making it a candidate for targeted chemical modifications or bioactivity studies, akin to other aryl-substituted oxathiolanes .

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-oxathiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWDFDFGUDMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464787 | |

| Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77853-37-3 | |

| Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the oxathiolane ring.

Reaction Conditions:

Reactants: 4-bromobenzaldehyde, 2-mercaptoethanol

Catalyst/Base: Sodium hydroxide

Solvent: Typically an alcohol such as ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-oxathiolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The oxathiolane ring can be reduced to form the corresponding thiolane derivative.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives such as 2-(4-aminophenyl)-1,3-oxathiolane.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of thiolane derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-oxathiolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-oxathiolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the oxathiolane ring can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1,3-Oxathiolane Derivatives with Aryl Substituents

- 2-(Pyren-1-yl)-1,3-oxathiolane (POX): Synthesized as a fluorescent probe for Hg²⁺ detection, POX features a pyrenyl group instead of bromophenyl. Its 1,3-oxathiolane ring enables Hg²⁺-triggered ring-opening, yielding a fluorescence "turn-on" response with a detection limit of 0.168 μM .

- 2-(1-Methylethyl)-1,3-oxathiolane : A commercially available derivative with an isopropyl group, this compound highlights the role of alkyl vs. aryl substituents. Alkyl groups may reduce steric hindrance compared to bulky aryl groups, influencing synthetic accessibility and applications in materials science .

1,2-Oxathiolane Derivatives

- 1,2-Oxathiolane, 2,2-Dioxide (Propane Sultone) : This isomer, with sulfur and oxygen in the 1,2-positions, is used industrially in fungicides, resins, and rubbers . Unlike 1,3-oxathiolanes, its strained ring and sulfone group confer higher reactivity and toxicity, limiting biomedical applications.

Functional and Application Comparisons

Pharmaceutical Potential

1,3-Oxathiolanes are widely studied for anticancer, antimicrobial, and anti-inflammatory activities . For example:

- Pyridazinone-Oxathiolane Hybrids: Derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization in neutrophils . The bromophenyl group in such compounds enhances binding affinity, suggesting that 2-(4-Bromophenyl)-1,3-oxathiolane could similarly modulate receptor interactions.

Table 2: Functional Comparison

Biological Activity

2-(4-Bromophenyl)-1,3-oxathiolane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrOS

- Molecular Weight : 247.13 g/mol

The presence of the bromine atom on the phenyl ring is significant as it enhances the compound's reactivity and biological activity through electron-withdrawing effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

Anticancer Activity

Recent studies have highlighted the selective toxicity of this compound against certain cancer cell lines. The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Mechanism of Action :

The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers apoptosis through mitochondrial pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected animal models. The compound was administered at a dosage of 50 mg/kg body weight over a period of one week, resulting in a decrease in infection severity by approximately 70% compared to untreated controls.

- Anticancer Study : In vitro studies conducted on MCF-7 cells revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The electron-withdrawing bromine atom enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Disruption of cellular signaling pathways.

- Induction of oxidative stress.

- Alteration in gene expression related to cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.